molecular formula C14H20O2 B12651513 2-Ethyl-2-hydroxyhexanophenone CAS No. 71868-00-3

2-Ethyl-2-hydroxyhexanophenone

Katalognummer: B12651513
CAS-Nummer: 71868-00-3
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: UBXPMARKFVFATG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-2-hydroxyhexanophenone is an organic compound with the molecular formula C14H20O2 It is characterized by the presence of a hydroxyl group (-OH) and a phenyl group attached to a hexanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-hydroxyhexanophenone can be achieved through several methods. One common approach involves the reaction of phenol with acetyl chloride in the presence of a base, followed by further reactions to introduce the ethyl and hydroxyl groups. The reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethyl-2-hydroxyhexanophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Wirkmechanismus

The mechanism of action of 2-Ethyl-2-hydroxyhexanophenone involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the phenyl group can interact with aromatic residues in proteins, affecting their activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Ethyl-2-hydroxyhexanophenone is unique due to the presence of both the ethyl and hydroxyl groups, which confer distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

71868-00-3

Molekularformel

C14H20O2

Molekulargewicht

220.31 g/mol

IUPAC-Name

2-ethyl-2-hydroxy-1-phenylhexan-1-one

InChI

InChI=1S/C14H20O2/c1-3-5-11-14(16,4-2)13(15)12-9-7-6-8-10-12/h6-10,16H,3-5,11H2,1-2H3

InChI-Schlüssel

UBXPMARKFVFATG-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)(C(=O)C1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.